molecular formula C13H15NO3 B14913411 Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate

Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate

Cat. No.: B14913411
M. Wt: 233.26 g/mol
InChI Key: CQXAMVVAJMDYSZ-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound features a cyclopropane ring attached to a carboxamide group, which is further connected to a methylbenzoate structure. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Amidation Reaction: The cyclopropane carboxylic acid is then reacted with an amine to form the cyclopropanecarboxamide.

    Esterification: The final step involves the esterification of the amide with methyl 3-methylbenzoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(cyclopropanecarboxamido)benzoate: Lacks the additional methyl group on the aromatic ring.

    Methyl 4-(cyclopropanecarboxamido)-2-methylbenzoate: The methyl group is positioned differently on the aromatic ring.

Uniqueness

Methyl 4-(cyclopropanecarboxamido)-3-methylbenzoate is unique due to the specific positioning of the cyclopropane ring and the methyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(cyclopropanecarbonylamino)-3-methylbenzoate

InChI

InChI=1S/C13H15NO3/c1-8-7-10(13(16)17-2)5-6-11(8)14-12(15)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,14,15)

InChI Key

CQXAMVVAJMDYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2CC2

Origin of Product

United States

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